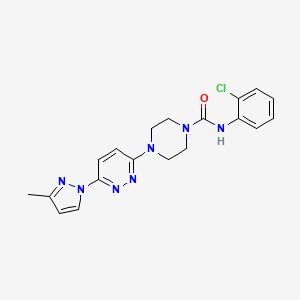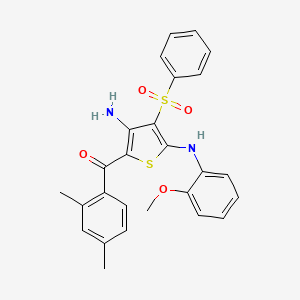
DavePhos-Pd-G3, AldrichCPR
Overview
Description
It is a modified version of the second-generation precatalyst, synthesized by Buchwald and coworkers through the methylation of the amino group present on the biphenyl backbone . This compound is widely used as a catalyst in various cross-coupling reactions due to its versatility, long life in solutions, and solubility in various organic solvents .
Preparation Methods
DavePhos-Pd-G3 is synthesized from the second-generation precatalyst by methylation of the amino group on the biphenyl backbone . The synthetic route involves the following steps:
Starting Material: The second-generation precatalyst is used as the starting material.
Methylation: The amino group on the biphenyl backbone is methylated using appropriate methylating agents under controlled reaction conditions.
Purification: The resulting product is purified to obtain DavePhos-Pd-G3 with high purity.
Industrial production methods involve scaling up the synthetic route while ensuring the reaction conditions are optimized for large-scale production. The compound is then purified and tested for quality assurance before being made available for commercial use .
Chemical Reactions Analysis
DavePhos-Pd-G3 undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions . Some of the common reactions it catalyzes include:
Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines to form C-N bonds.
Heck Reaction: This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes.
Hiyama Coupling: This reaction involves the coupling of organosilanes with aryl halides to form biaryl compounds.
Negishi Coupling: This reaction involves the coupling of organozinc compounds with aryl halides to form biaryl compounds.
Sonogashira Coupling: This reaction involves the coupling of aryl halides with terminal alkynes to form substituted alkynes.
Stille Coupling: This reaction involves the coupling of organostannanes with aryl halides to form biaryl compounds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include aryl halides, amines, alkenes, organosilanes, organozinc compounds, terminal alkynes, organostannanes, boronic acids, and appropriate solvents and bases . The major products formed from these reactions are biaryl compounds, substituted alkenes, substituted alkynes, and C-N bond-containing compounds .
Scientific Research Applications
DavePhos-Pd-G3 has a wide range of scientific research applications, including but not limited to:
Chemistry: It is extensively used as a catalyst in various cross-coupling reactions to form C-C and C-N bonds, which are crucial in the synthesis of complex organic molecules
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and natural products
Medicine: It is employed in the synthesis of drug molecules and intermediates, contributing to the development of new therapeutic agents
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of DavePhos-Pd-G3 involves the formation of a palladium complex with the substrate, followed by oxidative addition, transmetalation, and reductive elimination steps . The palladium complex facilitates the formation of new C-C and C-N bonds by activating the substrate and enabling the coupling reaction . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium intermediates that undergo subsequent reaction steps to form the desired products .
Comparison with Similar Compounds
DavePhos-Pd-G3 is unique due to its modified structure, which provides enhanced stability and reactivity compared to other similar compounds . Some similar compounds include:
BrettPhos Pd G3: Another third-generation palladium precatalyst with similar applications but different structural modifications
RuPhos Pd G3: A third-generation palladium precatalyst with different ligand structures, offering distinct reactivity profiles
XPhos Pd G3: A third-generation palladium precatalyst with different ligand structures, used in similar cross-coupling reactions
SPhos Pd G3: Another third-generation palladium precatalyst with different ligand structures, providing unique reactivity and stability
DavePhos-Pd-G3 stands out due to its specific ligand modifications, which enhance its solubility, stability, and catalytic efficiency in various cross-coupling reactions .
Properties
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP.C12H10N.CH4O3S.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJJLODFHACTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N2O3PPdS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445085-87-9 | |
| Record name | 2'-(dicyclohexylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2439333.png)
![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439329.png)


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2439343.png)
![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate](/img/structure/B2439344.png)

![(1R,7S,9S)-7-methyl-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B2439347.png)

![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)


![1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B2439341.png)
![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2439342.png)
